molecular formula C8H8Br2O B2492231 2-(2,5-Dibromophenyl)ethan-1-ol CAS No. 1203660-38-1

2-(2,5-Dibromophenyl)ethan-1-ol

Cat. No.: B2492231
CAS No.: 1203660-38-1
M. Wt: 279.959
InChI Key: ALPGCUJQYZFROA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-Dibromophenyl)ethan-1-ol is a brominated aromatic ethanol derivative characterized by a benzene ring substituted with bromine atoms at the 2- and 5-positions, attached to an ethanol moiety. This compound is primarily utilized as a synthetic intermediate in organic chemistry and materials science.

Properties

IUPAC Name

2-(2,5-dibromophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2O/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,5,11H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPGCUJQYZFROA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CCO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dibromophenyl)ethan-1-ol typically involves the bromination of phenylethanol derivatives. One common method is the bromination of 2-phenylethanol using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 5 positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dibromophenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atoms can be reduced to form the corresponding phenylethanol derivative.

    Substitution: The bromine atoms can be substituted with other functional groups, such as amino or nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or sodium nitrite.

Major Products

    Oxidation: 2-(2,5-Dibromophenyl)acetaldehyde or 2-(2,5-Dibromophenyl)acetic acid.

    Reduction: 2-Phenylethanol.

    Substitution: 2-(2,5-Diaminophenyl)ethan-1-ol or 2-(2,5-Dinitrophenyl)ethan-1-ol.

Scientific Research Applications

2-(2,5-Dibromophenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving brominated compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,5-Dibromophenyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors that recognize brominated compounds. The presence of bromine atoms can influence the compound’s reactivity and binding affinity, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The physicochemical and biological properties of 2-(2,5-dibromophenyl)ethan-1-ol can be contextualized by comparing it to analogs with variations in substituents, halogen types, or aromatic ring systems. Key comparisons are summarized below:

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications Synthesis Method
This compound C₈H₈Br₂O 279.96 2,5-diBr on benzene Intermediate; potential antimicrobial use Likely Mitsunobu reaction
2-(2,5-Dimethoxyphenyl)ethan-1-ol C₁₀H₁₄O₃ 182.22 2,5-diOMe on benzene Synthetic intermediate; lower reactivity Borane reduction
2-(2,5-Dichlorothiophen-3-yl)ethan-1-ol C₆H₆Cl₂OS 151.21 2,5-diCl on thiophene Thiophene-based electronic materials Unspecified
(s)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol C₈H₇ClF₂NO 207.61 4-Cl, 2,5-diF, amino group Chiral pharmaceutical intermediate Custom synthesis
2-(2,5-Dibromophenyl)-5-phenyl-1,3,4-oxadiazole C₁₄H₈Br₂N₂O 404.04 2,5-diBr on benzene; oxadiazole Fluorescent materials or sensors Unspecified

Key Observations:

Chlorine and fluorine substituents (e.g., in ’s compound) reduce molecular weight but may improve solubility or target specificity in pharmaceuticals .

Aromatic Ring Systems :

  • Thiophene-based derivatives (e.g., 2-(2,5-dichlorothiophen-3-yl)ethan-1-ol) exhibit distinct electronic properties due to sulfur’s polarizability, making them suitable for optoelectronic materials .
  • Oxadiazole derivatives (e.g., ’s compound) leverage conjugated systems for fluorescence, highlighting the role of the dibromophenyl group in modulating electron density .

Functional Group Diversity: The amino group in (s)-2-amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol introduces chirality and basicity, critical for enantioselective drug interactions . Methoxy groups in 2-(2,5-dimethoxyphenyl)ethan-1-ol are electron-donating, reducing electrophilicity compared to brominated analogs .

Biological Activity: Acylthioureas with 2,5-dibromophenyl substituents () demonstrated significant antibiofilm activity against Pseudomonas aeruginosa and Staphylococcus aureus, suggesting that bromine positioning enhances antimicrobial potency .

Research Implications and Limitations

Further studies should explore:

  • Synthetic Optimization: Adapting Mitsunobu or borane-based protocols for scalable production .
  • Bioactivity Screening : Testing against biofilm-forming pathogens using standardized methods (e.g., CLSI M27-A3 broth dilution ).
  • Electronic Properties : Investigating its utility in organic electronics, guided by oxadiazole derivative studies .

Biological Activity

2-(2,5-Dibromophenyl)ethan-1-ol is a brominated phenolic compound that has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, biological mechanisms, and applications based on diverse research findings.

  • Molecular Formula : C8H8Br2O
  • Molecular Weight : 295.96 g/mol
  • Structure : The compound features a phenyl group substituted at the 2 and 5 positions with bromine atoms and a hydroxyl (-OH) group at the ethan-1-ol position.

Synthesis

The synthesis of this compound typically involves the bromination of phenylethanol derivatives. A common method includes:

  • Bromination Reaction : Using bromine in the presence of a catalyst such as iron(III) bromide to selectively brominate at the 2 and 5 positions of phenylethanol derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Interaction : It may inhibit specific enzymes involved in metabolic pathways, which can affect cellular processes.
  • Receptor Modulation : The compound can potentially modulate receptor activity due to the presence of bromine atoms, which can enhance binding affinity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties:

  • In vitro Studies : It has been tested against a range of Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth. For instance, it demonstrated activity against Staphylococcus aureus and Escherichia coli .
MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Cytotoxicity Studies

Cytotoxicity assays reveal that while the compound shows antimicrobial effects, it also poses risks to human cells:

  • MTT Assay Results : In cell viability tests, concentrations above 50 µg/mL resulted in significant cytotoxic effects on human cell lines, indicating a need for careful dosage when considering therapeutic applications .

Study on Antichlamydial Activity

A study explored the potential of brominated compounds similar to this compound for treating Chlamydia infections. Results indicated that modifications in the structure could enhance selectivity towards chlamydial pathogens while minimizing toxicity towards human cells .

Comparative Analysis with Similar Compounds

Comparative studies with other dibromophenyl derivatives highlight the uniqueness of this compound:

  • Activity Comparison : Compounds with different halogen substitutions or positions showed varied biological activities. For example, derivatives with fluorine substitutions exhibited lower antimicrobial potency compared to their dibrominated counterparts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.